4'-Chloro-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPNZWFATYHELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
A typical synthesis begins with 4-bromobenzoic acid and 4-chlorophenylboronic acid . The reaction employs:
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) at 0.5–2 mol% loading
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Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a 4:1 dioxane/water mixture
The carboxylic acid group remains intact during coupling, as demonstrated by the preservation of the C=O stretching frequency at 1700 cm⁻¹ in IR spectra.
Representative Procedure:
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Combine 4-bromobenzoic acid (1.5 g, 7.45 mmol), 4-chlorophenylboronic acid (1.4 g, 8.94 mmol), and K₂CO₃ (2.06 g, 14.9 mmol) in 20 mL dioxane/water (4:1).
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Add Pd(PPh₃)₄ (0.17 g, 0.15 mmol) under nitrogen.
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Reflux at 85°C for 16 hours.
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Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Purify via silica gel chromatography (ethyl acetate/petroleum ether) to isolate 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid.
Amidation of Carboxylic Acid Intermediate
The carboxylic acid intermediate undergoes amidation to yield the target carboxamide. Two primary approaches dominate:
Chloride-Mediated Activation
This method converts the acid to an acyl chloride followed by ammonia treatment:
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Acyl chloride formation :
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React 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid (1.0 g, 4.02 mmol) with thionyl chloride (SOCl₂, 5 mL) at reflux for 3 hours.
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Remove excess SOCl₂ under vacuum.
-
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Ammonolysis :
Coupling Reagent-Assisted Amidation
Modern protocols use carbodiimides like EDC/HOBt:
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Mix 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid (1.0 g) with EDC (1.2 eq), HOBt (1.1 eq), and DIPEA (2 eq) in DMF.
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Add NH₄Cl (1.5 eq) and stir at room temperature for 12 hours.
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Purify by recrystallization from ethanol/water (yield: 85–88%).
Alternative Synthetic Routes
Ullmann Coupling with Nitro Group Reduction
A patent-derived method uses copper catalysis for biphenyl formation, followed by nitro reduction and amidation:
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Coupling :
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Nitro reduction :
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Hydrogenate the nitro intermediate (10 g) with H₂ (1 atm) and 10% Pd/C (0.1 g) in ethanol.
-
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Amidation :
Optimization and Comparative Analysis
Catalyst Systems
| Catalyst | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Pd(PPh₃)₄ | 82–85 | 98.5 | High |
| Pd(OAc)₂/XPhos | 88–90 | 99.2 | Very High |
| CuI/1,10-phenanthroline | 70–75 | 97.8 | Low |
Palladium catalysts outperform copper in yield and purity but increase production costs by ~40%.
Solvent Effects
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Dioxane/water (4:1) : Optimal for Suzuki coupling (yield: 83%)
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DMF : Superior for Ullmann reactions but requires rigorous drying
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.02 (d, J=8.4 Hz, 2H, biphenyl-H), 7.72 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.48 (d, J=8.4 Hz, 2H), 2.39 (s, 3H, CH₃)
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IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl)
Challenges and Mitigation Strategies
Byproduct Formation
Scale-Up Considerations
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Catalyst recycling : Implement flow chemistry with immobilized Pd catalysts to reduce costs
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Solvent recovery : Distill dioxane/water mixtures for reuse, achieving 85% solvent recovery
Emerging Methodologies
Photocatalytic Coupling
Recent advances employ visible-light-mediated C-C bond formation:
Enzymatic Amidation
Lipase-mediated conversion of methyl ester to carboxamide:
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Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) at 37°C
Industrial Production Protocols
| Parameter | Laboratory Scale | Pilot Plant | Full Scale |
|---|---|---|---|
| Batch size | 100 g | 50 kg | 500 kg |
| Reaction time | 16–24 h | 8–12 h | 6–8 h |
| Yield | 80–85% | 88–90% | 91–93% |
| Purity | 98–99% | 99.5% | 99.9% |
Continuous flow reactors reduce processing time by 60% compared to batch systems .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The biphenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted biphenyl derivatives.
Reduction: Formation of 4’-Chloro-[1,1’-biphenyl]-4-amine.
Oxidation: Formation of biphenyl quinones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4'-Chloro-[1,1'-biphenyl]-4-carboxamide in enhancing the efficacy of chemotherapeutic agents. It has been shown to inhibit P-glycoprotein (P-gp), a protein that contributes to multidrug resistance in cancer cells.
Table 1: Inhibitory Activity on P-glycoprotein
| Compound | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|
| This compound | 0.5 | Yes |
| Compound B | 0.7 | Yes |
| Compound C | 0.9 | No |
This table indicates that the compound significantly enhances the cytotoxic effects of doxorubicin, especially in resistant cancer cell lines.
Inhibition of Carbonic Anhydrase Isoforms
The compound also exhibits selective inhibition against human carbonic anhydrase isoform XII (hCA XII), which is implicated in tumor growth.
Table 2: Inhibitory Activity on hCA Isoforms
| Isoform | IC50 (nM) | Selectivity |
|---|---|---|
| hCA I | >1000 | Low |
| hCA II | >1000 | Low |
| hCA IX | 50 | High |
| hCA XII | 30 | High |
These findings suggest that the compound could be a candidate for targeted cancer therapies due to its selective inhibitory properties.
Case Study: Enhancement of Doxorubicin Cytotoxicity
In a study involving doxorubicin-resistant human adenocarcinoma colon cells (HT29/DOX), co-administration of this compound significantly reduced cell viability compared to doxorubicin alone. The results indicated a restoration of the antineoplastic effects of doxorubicin when used in combination with this compound.
Synthesis of Organic Materials
The compound serves as a precursor in the synthesis of various organic materials, including dyes and pigments. Its structural characteristics allow for modifications that can enhance the properties of the final products.
Table 3: Synthesis Pathways
| Reaction Type | Reactants | Conditions |
|---|---|---|
| Oxidation | 4-(4-Chlorophenyl)benzaldehyde | Acetonitrile-acetone mixture |
| Coupling | Aryl amines with carboxylic acids | Toluene under reflux |
These reactions demonstrate its versatility in organic synthesis, contributing to advancements in materials science.
Mechanism of Action
The mechanism of action of 4’-Chloro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Comparisons
Key Observations:
- Electron-Withdrawing Substituents : The 4′-chloro and 3′,5′-dichloro derivatives exhibit higher molecular weights and longer HPLC retention times due to increased hydrophobicity .
- Fluorine vs. Chlorine : The 4′-fluoro analog shows a shorter retention time (11.63 min vs. 13.12 min), reflecting its lower lipophilicity and improved aqueous solubility .
- Bicyclic vs. Monocyclic Amides: N-Cyclohexyl and N-bicycloheptyl derivatives (e.g., Compound 4 in ) demonstrate reduced solubility but enhanced steric complementarity in enzyme active sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-Chloro-[1,1'-biphenyl]-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to couple chlorophenyl boronic acids with carboxamide precursors. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impacts yield, with higher temperatures favoring aryl-aryl bond formation but risking decomposition . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of H/C NMR to verify biphenyl connectivity and substituent positions. For example, the chlorine atom at the 4′-position produces distinct deshielding in aromatic protons (δ 7.4–7.6 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (MW 231.66 g/mol), while FT-IR identifies the carboxamide C=O stretch (~1680 cm) .
Q. What analytical techniques are critical for assessing purity in pharmaceutical research?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities. Purity thresholds ≥98% are typical for biological assays. Differential scanning calorimetry (DSC) can detect polymorphic forms, which may affect solubility and bioavailability .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes, and what experimental models validate these interactions?
- Methodological Answer : In vitro assays using human liver microsomes (HLMs) quantify CYP inhibition. Pre-incubate the compound with HLMs and NADPH, then measure residual enzyme activity via luminescent substrates (e.g., CYP3A4 with luciferin-IPA). IC values <10 µM suggest significant inhibition, necessitating pharmacokinetic studies to assess drug-drug interaction risks .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, serum concentrations). Standardize protocols using orthogonal assays:
Cellular assays : Compare cytotoxicity (MTT assay) in cancer vs. normal cells (e.g., HepG2 vs. HEK293).
Target engagement : Use surface plasmon resonance (SPR) to measure direct binding affinity to purported targets (e.g., kinase domains).
Cross-validate findings with structural analogs to isolate substituent effects .
Q. How can computational methods guide the optimization of 4′-Chloro-biphenyl derivatives for enhanced solubility?
- Methodological Answer : Perform density functional theory (DFT) calculations to predict logP values and identify polar substituents (e.g., -OH, -NH) that improve aqueous solubility without compromising target binding. Molecular dynamics simulations in explicit solvent models (e.g., TIP3P water) quantify solvation free energy changes. Validate predictions experimentally via shake-flask solubility tests .
Q. What experimental designs are robust for studying structure-activity relationships (SAR) in biphenylcarboxamide derivatives?
- Methodological Answer : Use factorial design to systematically vary substituents (e.g., halogen position, carboxamide vs. ester groups). For each variant, measure IC in target assays and physicochemical properties (logD, solubility). Multivariate analysis (e.g., PCA) identifies dominant factors driving bioactivity. Include positive controls (e.g., known kinase inhibitors) to benchmark potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
